

A Comparative Guide to Clinical Trial Endpoints for Mosapride in Functional Dyspepsia

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Compound of Interest

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This guide provides a comprehensive comparison of clinical trial endpoints used to evaluate the efficacy of **Mosapride** and its alternatives in the treatment of functional dyspepsia (FD). The information is compiled from a review of published clinical trials, meta-analyses, and regulatory guidance documents to assist in the design and interpretation of clinical studies in this therapeutic area.

Overview of Clinical Trial Endpoints in Functional Dyspepsia

The evaluation of treatments for functional dyspepsia primarily relies on patient-reported outcomes (PROs) to assess symptom severity and overall treatment effect. Objective measures, such as gastric emptying time, are often included as secondary or exploratory endpoints to provide physiological context to the symptomatic changes.

Primary Endpoints: Gauging Overall Treatment Success

The primary endpoint in a clinical trial for functional dyspepsia is designed to provide a definitive measure of the treatment's overall benefit. Common primary endpoints include:

- **Proportion of Responders (Overall Treatment Effect - OTE):** This is a widely used primary endpoint, defining a "responder" as a patient who experiences a significant level of overall symptom improvement. For instance, in a study comparing **Mosapride** CR to nortriptyline,

the primary endpoint was the proportion of patients who rated their overall dyspepsia improvement as "much improved" or "very much improved" after a 4-week treatment period[1].

- **Change in Global Symptom Score:** This endpoint measures the change from baseline in a composite score that amalgamates the severity of multiple dyspeptic symptoms. A meta-analysis of **Mosapride** for functional dyspepsia assessed the therapeutic effect based on the improvement in global efficacy or symptom-based scores[2].

Secondary Endpoints: A Deeper Dive into Efficacy

Secondary endpoints provide a more detailed understanding of the treatment's effect on specific aspects of functional dyspepsia. These often include:

- **Change in Individual Symptom Scores:** Clinical trials frequently assess the change in severity of individual symptoms such as postprandial fullness, upper abdominal bloating, early satiation, and epigastric pain[3][4].
- **Quality of Life (QoL):** Validated questionnaires are used to measure the impact of treatment on a patient's overall well-being and daily functioning. The Nepean Dyspepsia Index (NDI) and its short form (SF-NDI) are commonly used instruments for this purpose[4][5][6].
- **Psychological Comorbidities:** Changes in anxiety and depression scores are often evaluated as secondary endpoints, given the frequent overlap of these conditions with functional dyspepsia[1][7].
- **Gastric Emptying Rate:** Objective physiological changes are often monitored, with gastric emptying time being a key parameter. This is typically measured using scintigraphy or a 13C breath test[8][9].

Comparative Efficacy of Mosapride and Alternatives

The following tables summarize the quantitative data from clinical trials comparing **Mosapride** with placebo and other active treatments for functional dyspepsia.

Table 1: Mosapride vs. Placebo in Functional Dyspepsia

Endpoint	Mosapride	Placebo	Study Details
Change in Overall Dyspeptic Symptom Score	-0.94 (5 mg b.d.), -0.88 (10 mg b.d.), -0.89 (7.5 mg t.d.s.)	-0.90	Double-blind, prospective, multicentre study over 6 weeks. No statistically significant difference observed ^[10] .
Proportion of Patients Feeling Better	59% (5 mg b.d.), 59% (10 mg b.d.), 61% (7.5 mg t.d.s.)	60%	Double-blind, prospective, multicentre study over 6 weeks. No statistically significant difference observed ^[10] .
Improvement in Global Efficacy (RR)	0.999 (95% CI: 0.869-1.150)	-	Meta-analysis of 13 RCTs. No significant effect of Mosapride on FD was found overall ^[2] .
Improvement in Global Efficacy in High-Quality RCTs (RR)	1.114 (95% CI: 1.011-1.227)	-	Sensitivity analysis of high-quality RCTs from the same meta-analysis showed a significant effect ^[2] .

Table 2: Mosapride vs. Active Comparators in Functional Dyspepsia

Comparator	Endpoint	Mosapride	Comparator	Study Details
Nortriptyline	Overall Dyspepsia Improvement Rate	53.7% (CR formulation)	54.0%	Multicenter, double-placebo, double-blinded, randomized controlled, parallel clinical study over 4 weeks[1].
Acotiamide	Responder Rate for OTE (PP population)	93.27% (5 mg TID)	98% (100 mg TID)	Phase III Randomized Clinical Trial over 4 weeks in patients with FD-PDS[3][4].
Acotiamide	Responder Rate for OTE (ITT population)	89.81% (5 mg TID)	95.15% (100 mg TID)	Phase III Randomized Clinical Trial over 4 weeks in patients with FD-PDS[3][4].
Acotiamide	Responder Rate (GSRS improvement ≥40%)	37%	33%	Prospective, randomized, open-labeled, crossover trial in Japanese FD patients (Rome IV criteria)[11].
Domperidone	Symptom Improvement >50%	84.6% (5 mg t.i.d)	80.6% (10 mg t.i.d)	Single-blind, prospective, multicenter study over 2 weeks. No significant difference[12].

Domperidone	Improvement in Gastric Emptying (Proportion)	46.2%	25.9% (p=0.020)	Randomized controlled clinical trial over 4 weeks[8].
Domperidone	Improvement in Gastric Emptying (Range)	46.2%	24.0% (p=0.003)	Randomized controlled clinical trial over 4 weeks[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are summaries of key experimental protocols.

Symptom Assessment: Patient-Reported Outcome Measures

The FDSD is a PRO instrument developed according to FDA guidance to assess the severity of FD symptoms[13].

- Administration: Daily self-administered electronic diary.
- Assessed Symptoms: The diary assesses seven symptoms: burning in the stomach, stomach pain, nausea, bloating, postprandial fullness, early satiety, and burping/belching[13].
- Scoring: For primary endpoint analysis in clinical trials, a Total Symptom Score (TSS) is generated by aggregating the scores of five core symptoms: burning in the stomach, stomach pain, bloating, postprandial fullness, and early satiety[13]. Each symptom is rated on a severity scale.

The NDI is a disease-specific health-related quality of life instrument for functional dyspepsia[5][14].

- Structure: The full version contains 25 items, and a validated 10-item short form (SF-NDI) is also available[6][15].

- Domains: It assesses the impact of dyspepsia on various aspects of life, including interference with daily activities, work, enjoyment of life, emotional well-being, eating/drinking, and sleep[5].
- Scoring: The NDI measures the impairment of a subject's ability to engage in and enjoy various life aspects, with the importance of each aspect also being assessed[5][14].

Gastric Emptying Measurement: Scintigraphy

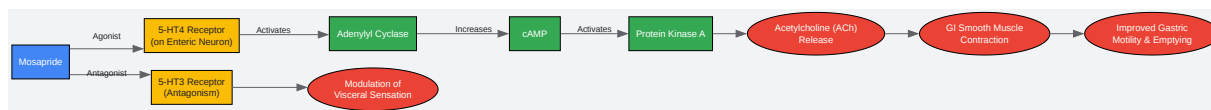
Gastric emptying scintigraphy is considered the gold standard for measuring the rate at which food leaves the stomach.

- Patient Preparation: Patients are typically required to discontinue medications that can affect gastric motility for a specified period before the test. Fasting overnight is also standard procedure[16].
- Test Meal: A standardized low-fat, egg-white meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid[17][18]. The standard meal often consists of the radiolabeled egg whites, two slices of toast with jam, and a glass of water[16].
- Imaging Protocol: Images are acquired using a gamma camera at specific time points after meal ingestion, commonly at 0, 1, 2, and 4 hours[17][18].
- Data Analysis: The percentage of the meal remaining in the stomach at each time point is calculated. Normal values for gastric retention are established, for example, less than 10% of the meal should remain in the stomach at 4 hours[19].

Visualizing Mechanisms and Workflows

Signaling Pathway of Mosapride

Mosapride is a selective 5-HT₄ receptor agonist. Its prokinetic effects are mediated through the activation of 5-HT₄ receptors on enteric neurons, which leads to the release of acetylcholine and subsequent smooth muscle contraction in the gastrointestinal tract[20][21][22]. It also exhibits 5-HT₃ receptor antagonist properties, which may contribute to its efficacy[23][24].

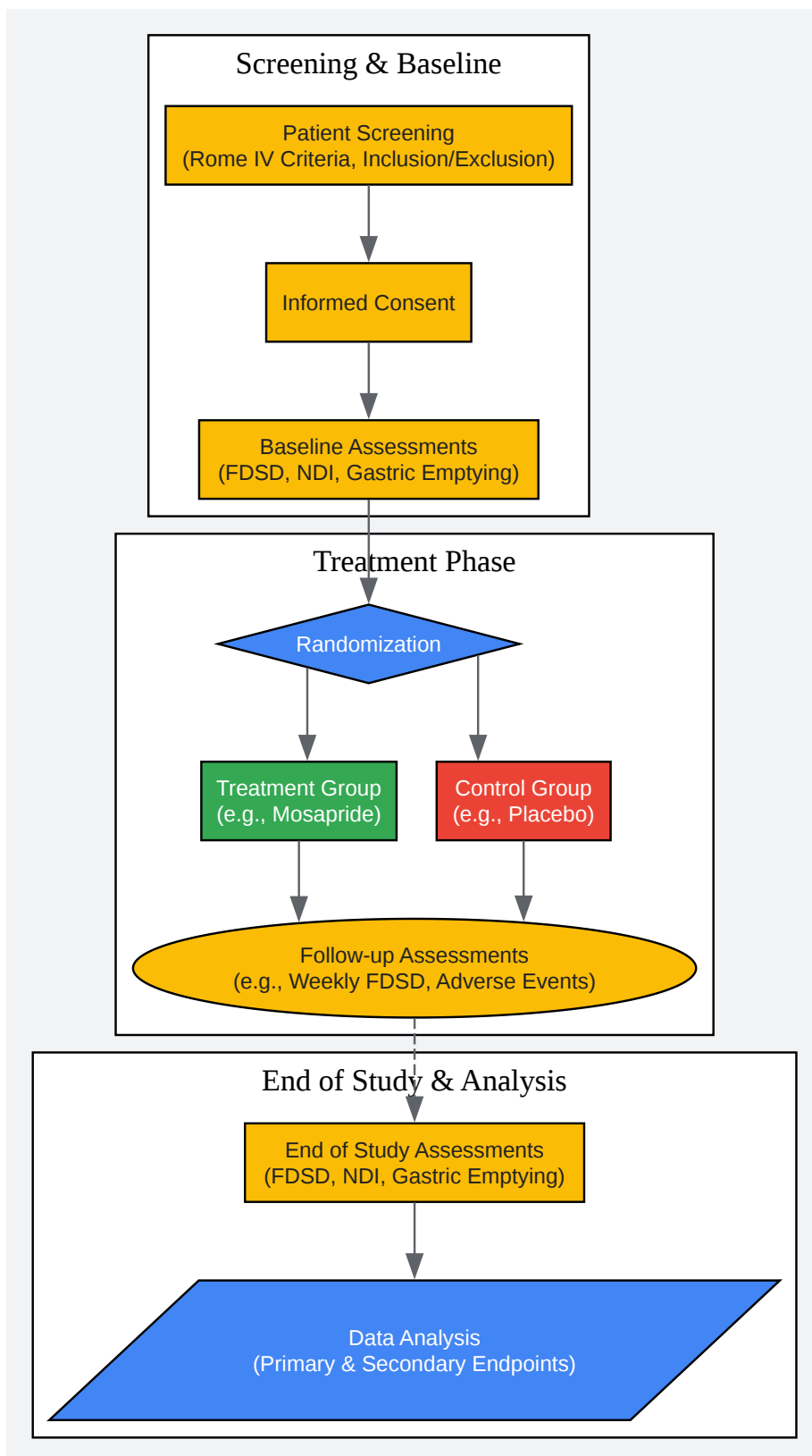


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Caption: **Mosapride's** dual mechanism of action.

Experimental Workflow for a Functional Dyspepsia Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating a new treatment for functional dyspepsia.



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Caption: A typical functional dyspepsia clinical trial workflow.

Conclusion

The evaluation of **Mosapride** and other therapies for functional dyspepsia relies on a combination of robust patient-reported outcome measures and objective physiological assessments. The choice of primary and secondary endpoints is critical for demonstrating clinical efficacy and for providing a comprehensive understanding of a drug's therapeutic profile. This guide provides a framework for researchers and drug development professionals to navigate the complexities of clinical trial design in functional dyspepsia, with a focus on the established and emerging endpoints for **Mosapride** and its comparators.

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